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Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 3-(2-
Bromoacetyl)benzonitrile, a key intermediate in the synthesis of inhibitors targeting clinically

relevant signaling pathways. Due to the limited availability of direct experimental spectra for this

specific isomer, this document presents a combination of predicted and typical spectroscopic

data, alongside generalized experimental protocols. Furthermore, it elucidates the compound's

functional context by detailing its role in the development of inhibitors for Ubiquitin-Specific

Peptidase 30 (USP30) and Glycogen Synthase Kinase 3 (GSK-3), supported by pathway

diagrams.

Spectroscopic Data Analysis
3-(2-Bromoacetyl)benzonitrile (CAS Number: 50916-55-7) is a small organic molecule with

the chemical formula C₉H₆BrNO and a molecular weight of 224.05 g/mol . Its structure

comprises a benzonitrile moiety substituted at the meta position with a bromoacetyl group. The

following tables summarize the predicted and characteristic spectroscopic data for this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(2-Bromoacetyl)benzonitrile in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~4.5 Singlet 2H -CH₂-Br

~7.6 Triplet 1H Aromatic H

~7.8 Doublet 1H Aromatic H

~8.1 Doublet 1H Aromatic H

~8.2 Singlet 1H Aromatic H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(2-Bromoacetyl)benzonitrile in CDCl₃

Chemical Shift (δ) ppm Carbon Type Assignment

~30 CH₂ -CH₂-Br

~113 C Ar-CN

~118 C CN

~130 CH Aromatic CH

~132 CH Aromatic CH

~135 CH Aromatic CH

~137 C Aromatic C-C=O

~138 CH Aromatic CH

~190 C C=O

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Frequencies for 3-(2-Bromoacetyl)benzonitrile
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3100-3000 Medium Aromatic C-H Stretching

~2230 Strong Nitrile (C≡N) Stretching

~1700 Strong Ketone (C=O) Stretching

~1600, ~1480 Medium-Strong Aromatic C=C Stretching

~1200 Medium C-C Stretching

~700-600 Medium C-Br Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for 3-(2-Bromoacetyl)benzonitrile

m/z Ion Description

223/225 [M]⁺
Molecular ion peak (presence

of Br isotopes)

144 [M-Br]⁺ Loss of bromine radical

116 [C₇H₄N]⁺
Fragment corresponding to the

benzonitrile moiety

102 [C₇H₄N-CN]⁺
Loss of cyanide from the

benzonitrile fragment

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 3-(2-Bromoacetyl)benzonitrile.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Bromoacetyl)benzonitrile in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good

signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation

delay (2-5 seconds) are necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the TMS signal (0.00 ppm).

FT-IR Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount

(1-2 mg) of 3-(2-Bromoacetyl)benzonitrile with ~100 mg of dry KBr powder. Press the

mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated

Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly

onto the ATR crystal.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum

of the empty sample compartment (or the clean ATR crystal) should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused

directly or via an LC system. For EI, the sample is introduced via a direct insertion probe.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Functional Context and Signaling Pathways
3-(2-Bromoacetyl)benzonitrile serves as a reactive intermediate for the synthesis of

molecules that inhibit key enzymes in cellular signaling. Its bromoacetyl group is an

electrophilic warhead that can form covalent bonds with nucleophilic residues (like cysteine) in

the active sites of target proteins.

Inhibition of Ubiquitin-Specific Peptidase 30 (USP30)
USP30 is a deubiquitinating enzyme located on the outer mitochondrial membrane that

removes ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of

mitophagy (the selective degradation of mitochondria by autophagy).[1][2] Inhibition of USP30

can enhance the clearance of damaged mitochondria, a process that is crucial for cellular

health and implicated in neurodegenerative diseases like Parkinson's disease.[3]
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Caption: USP30 antagonizes Parkin-mediated mitophagy.

The diagram above illustrates the general workflow of Parkin-mediated mitophagy. Damaged

mitochondria recruit and activate PINK1 and Parkin, leading to the ubiquitination of

mitochondrial outer membrane proteins. This signals the mitochondria for degradation via

mitophagy. USP30 counteracts this process by removing the ubiquitin tags. Inhibitors derived

from 3-(2-bromoacetyl)benzonitrile can covalently bind to and inactivate USP30, thereby

promoting mitophagy.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a central role in

numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.

[4][5] Dysregulation of GSK-3 activity is implicated in various diseases, including type 2

diabetes, cancer, and Alzheimer's disease.[6][7]
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Caption: GSK-3 is a key node in multiple signaling pathways.
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GSK-3 is constitutively active in resting cells and is inhibited by upstream signals such as the

PI3K/Akt and Wnt pathways.[5][6] In the absence of inhibitory signals, GSK-3 phosphorylates a

wide range of substrates, often marking them for degradation or altering their activity. 3-(2-
Bromoacetyl)benzonitrile can be used to synthesize covalent inhibitors that target GSK-3,

thereby modulating its activity and influencing downstream cellular responses. This makes it a

valuable tool for studying and potentially treating diseases associated with GSK-3

dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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